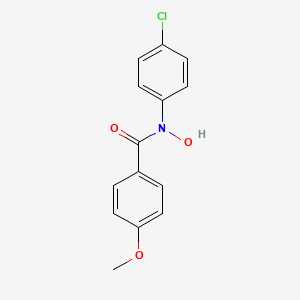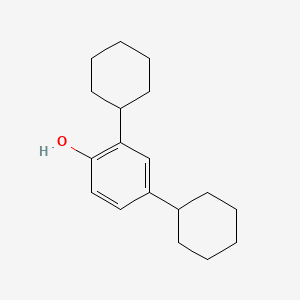![molecular formula C38H42N3O7S+ B14690772 4-Anilino-2-methoxybenzenediazonium; 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene; 2,4,6-trimethylbenzenesulfonic acid CAS No. 32761-96-9](/img/structure/B14690772.png)
4-Anilino-2-methoxybenzenediazonium; 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene; 2,4,6-trimethylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Anilino-2-methoxybenzenediazonium; 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene; 2,4,6-trimethylbenzenesulfonic acid is a complex organic compound that may have applications in various fields such as chemistry, biology, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-2-methoxybenzenediazonium typically involves the diazotization of 4-Anilino-2-methoxyaniline using nitrous acid under acidic conditions. The reaction is carried out at low temperatures to stabilize the diazonium salt.
1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene can be synthesized through a Williamson ether synthesis, where 4-(methoxymethyl)phenol reacts with 1-(methoxymethyl)benzyl chloride in the presence of a strong base like sodium hydride.
2,4,6-trimethylbenzenesulfonic acid is usually prepared by sulfonation of mesitylene (1,3,5-trimethylbenzene) with sulfuric acid or oleum.
Industrial Production Methods
Industrial production methods for these compounds may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The diazonium group in 4-Anilino-2-methoxybenzenediazonium can undergo oxidation to form azo compounds.
Reduction: The nitro group in 4-Anilino-2-methoxybenzenediazonium can be reduced to an amino group.
Substitution: The diazonium group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Copper(I) chloride or bromide for Sandmeyer reactions.
Major Products
Azo Compounds: Formed from the oxidation of diazonium salts.
Amines: Formed from the reduction of nitro groups.
Halogenated Aromatics: Formed from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
These compounds can be used as intermediates in the synthesis of dyes, pigments, and pharmaceuticals.
Biology
Medicine
Some derivatives may have therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action for these compounds depends on their specific chemical structure. For example, diazonium compounds can act as electrophiles in substitution reactions, while sulfonic acids can act as strong acids in catalysis.
Molecular Targets and Pathways
Electrophilic Substitution: Targets aromatic rings in organic molecules.
Catalysis: Sulfonic acids can catalyze esterification and other acid-catalyzed reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitroaniline: Similar to 4-Anilino-2-methoxybenzenediazonium but with a nitro group instead of a diazonium group.
Phenoxybenzenes: Similar to 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene but with different substituents.
Mesitylene Sulfonic Acid: Similar to 2,4,6-trimethylbenzenesulfonic acid but with different methyl group positions.
Uniqueness
The combination of these three chemical entities in one compound provides unique properties that may not be found in other similar compounds. This uniqueness can be leveraged in specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
32761-96-9 |
|---|---|
Molekularformel |
C38H42N3O7S+ |
Molekulargewicht |
684.8 g/mol |
IUPAC-Name |
4-anilino-2-methoxybenzenediazonium;1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene;2,4,6-trimethylbenzenesulfonic acid |
InChI |
InChI=1S/C16H18O3.C13H12N3O.C9H12O3S/c1-17-11-13-3-7-15(8-4-13)19-16-9-5-14(6-10-16)12-18-2;1-17-13-9-11(7-8-12(13)16-14)15-10-5-3-2-4-6-10;1-6-4-7(2)9(8(3)5-6)13(10,11)12/h3-10H,11-12H2,1-2H3;2-9,15H,1H3;4-5H,1-3H3,(H,10,11,12)/q;+1; |
InChI-Schlüssel |
OXGLVKGLYONJST-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)O)C.COCC1=CC=C(C=C1)OC2=CC=C(C=C2)COC.COC1=C(C=CC(=C1)NC2=CC=CC=C2)[N+]#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


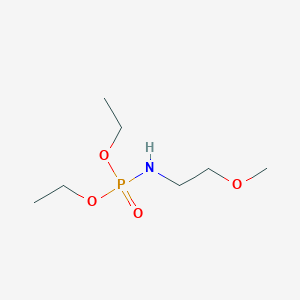
![Chromium, pentacarbonyl[1-(methylthio)ethylidene]-](/img/structure/B14690705.png)
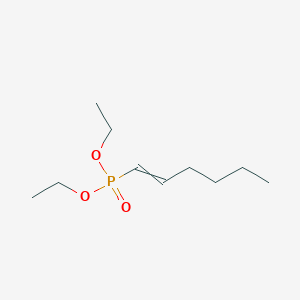
![[2-[Ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]trimethylammonium methyl sulphate](/img/structure/B14690731.png)

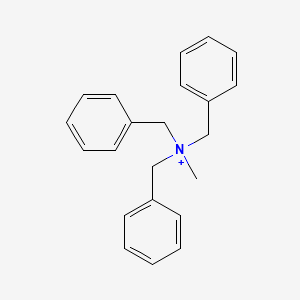
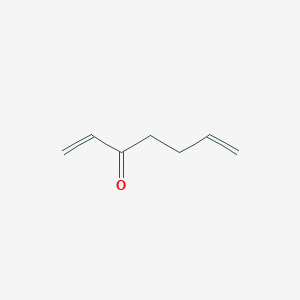

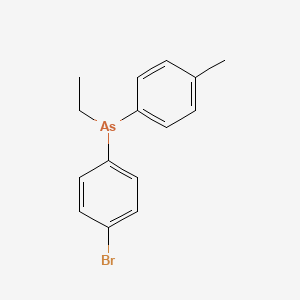
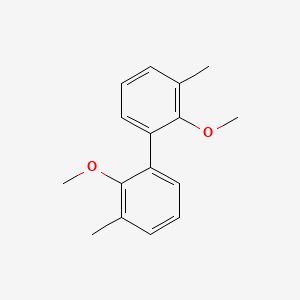
![7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14690768.png)
![[(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile](/img/structure/B14690778.png)
